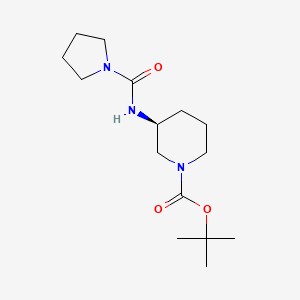

(S)-tert-Butyl 3-(pyrrolidine-1-carboxamido)piperidine-1-carboxylate

Description

(S)-tert-Butyl 3-(pyrrolidine-1-carboxamido)piperidine-1-carboxylate is a chiral piperidine derivative featuring a tert-butyl carbamate group at the 1-position and a pyrrolidine-1-carboxamido substituent at the 3-position. The tert-butyl group enhances steric protection of the carbamate, improving stability during synthetic processes. The pyrrolidine carboxamide moiety introduces hydrogen-bonding capability and conformational rigidity, making it a candidate for pharmaceutical intermediates or bioactive molecule design .

Properties

IUPAC Name |

tert-butyl (3S)-3-(pyrrolidine-1-carbonylamino)piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H27N3O3/c1-15(2,3)21-14(20)18-10-6-7-12(11-18)16-13(19)17-8-4-5-9-17/h12H,4-11H2,1-3H3,(H,16,19)/t12-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKTAHXZSOWMXQO-LBPRGKRZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)NC(=O)N2CCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC[C@@H](C1)NC(=O)N2CCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H27N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chiral Pool Approach Utilizing (S)-Piperidine-3-Amine

A direct method involves starting from enantiomerically pure (S)-piperidine-3-amine. The synthesis proceeds as follows:

Boc Protection :

(S)-Piperidine-3-amine is treated with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base such as sodium bicarbonate. This reaction, typically conducted in tetrahydrofuran (THF) or dichloromethane (DCM), yields (S)-tert-butyl piperidine-1-carboxylate with >95% efficiency.Amide Coupling :

The Boc-protected amine reacts with pyrrolidine-1-carbonyl chloride under Schotten-Baumann conditions (aqueous sodium hydroxide, THF) to form the target compound. Alternatively, carbodiimide-mediated coupling (e.g., EDC/HOBt) in DCM ensures high yields.

Table 1: Representative Reaction Conditions for Amide Coupling

| Reagent System | Solvent | Temperature | Yield (%) |

|---|---|---|---|

| EDC/HOBt | DCM | 0°C → RT | 82 |

| PyBOP/DIEA | DMF | RT | 78 |

| Schotten-Baumann | THF/H₂O | 0°C | 65 |

Asymmetric Synthesis via Kinetic Resolution

For cases where racemic intermediates are generated, optical resolution methods are critical. A patented approach employs chiral auxiliaries or enzymes to achieve enantiomeric excess (ee):

Racemic Precursor Synthesis :

Piperidine-3-amine is Boc-protected, followed by racemic amide formation.Enzymatic Resolution :

Lipases (e.g., Candida antarctica) selectively hydrolyze the (R)-enantiomer, leaving the desired (S)-enantiomer intact. This method achieves up to 98% ee.

Table 2: Enzymatic Resolution Performance Metrics

| Enzyme | Substrate | ee (%) | Conversion (%) |

|---|---|---|---|

| Candida antarctica Lipase B | Racemic amide | 98 | 45 |

| Pseudomonas fluorescens | Racemic amide | 92 | 52 |

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes cost efficiency and sustainability:

- Continuous Flow Processes : Automated reactors enhance reproducibility and reduce reaction times.

- Solvent Recycling : THF and DCM are recovered via distillation, minimizing waste.

- Racemization and Recycling : Unwanted enantiomers are racemized using strong bases (e.g., potassium tert-butoxide) and reintroduced into the synthesis stream.

Analytical Characterization and Quality Control

Spectroscopic Validation

Chemical Reactions Analysis

Types of Reactions

(S)-tert-Butyl 3-(pyrrolidine-1-carboxamido)piperidine-1-carboxylate can undergo various types of chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions can occur with reagents like sodium hydride or lithium diisopropylamide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Sodium hydride in an aprotic solvent like dimethyl sulfoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines.

Scientific Research Applications

(S)-tert-Butyl 3-(pyrrolidine-1-carboxamido)piperidine-1-carboxylate has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-tert-Butyl 3-(pyrrolidine-1-carboxamido)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below summarizes key structural analogs and their distinguishing features:

Key Differences and Implications

Functional Group Variations: The pyridinyl analog (CAS 1707580-61-7) replaces the pyrrolidine carboxamide with a pyridine ring and amino group. This increases basicity and may alter binding to metal ions or aromatic systems in biological targets . The hydroxyl analog (CAS 85275-45-2) lacks the carboxamide group, reducing hydrogen-bonding capacity but improving aqueous solubility. Its simpler structure may limit conformational diversity compared to the target compound .

Stereochemical and Conformational Effects: The (S)-configuration in the target compound and its hydroxyl analog (CAS 85275-45-2) ensures enantioselectivity in interactions, critical for drug efficacy. In contrast, the pyridinyl analog lacks stereochemical data, suggesting broader applicability in non-chiral contexts . The branched amide analog (CAS 1401667-02-4) introduces a secondary amine and methyl groups, which may enhance metabolic stability but reduce membrane permeability due to increased hydrophilicity .

Hazard and Stability Profiles: The pyridinyl analog (CAS 1707580-61-7) is classified as non-hazardous under GHS, whereas the hydroxyl analog’s hazards are unspecified.

Biological Activity

(S)-tert-Butyl 3-(pyrrolidine-1-carboxamido)piperidine-1-carboxylate, commonly referred to in the literature as a derivative of piperidine and pyrrolidine, has garnered attention due to its potential biological activities. This compound is characterized by its unique structural features that may influence its pharmacological properties, particularly in the fields of cancer therapy and neuropharmacology.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 282.38 g/mol. The compound contains a piperidine ring fused with a pyrrolidine moiety, which is significant for its biological interactions.

Anticancer Properties

Recent studies have indicated that compounds with similar structures display promising anticancer activities. For instance, a study on pyrrolidinone and piperidinone derivatives highlighted their ability to inhibit cell proliferation in various cancer cell lines, including breast cancer (MDA-MB-231) and pancreatic ductal adenocarcinoma (PDAC) cells. The inhibition constants () for these compounds ranged from 6 to 63 μM, suggesting moderate potency against these cancer types .

Table 1: Summary of Biological Activities of Similar Compounds

| Compound Class | Cell Line | Inhibition Constant () | Activity Description |

|---|---|---|---|

| Pyrrolidinone | MDA-MB-231 | 6 - 63 μM | Significant inhibition of proliferation |

| Piperidinone | PDAC | Not specified | Inhibition of invasion only |

| Pyrazole Derivatives | Various | Varies | Cytotoxic effects observed |

Neuropharmacological Effects

The structural attributes of this compound suggest potential neuropharmacological applications. Compounds in this class have shown activity in modulating neurotransmitter systems, which could be beneficial in treating neurological disorders. Research indicates that similar piperidine derivatives can affect dopamine and serotonin receptors, potentially leading to therapeutic effects in conditions such as depression and anxiety .

The mechanism by which this compound exerts its biological effects is thought to involve:

- Receptor Binding : The compound may interact with specific receptors involved in cell signaling pathways that regulate cell growth and apoptosis.

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit matrix metalloproteinases (MMPs), which play a crucial role in cancer metastasis .

- Modulation of Cellular Pathways : By affecting key pathways such as those involving urokinase-type plasminogen activator (uPA), these compounds can alter cellular adhesion and migration properties critical for cancer progression.

Case Studies

Several case studies have documented the effects of similar compounds on cancer cell lines:

- Case Study 1 : A derivative was tested against MDA-MB-231 cells, showing a dose-dependent inhibition of cell proliferation and migration.

- Case Study 2 : Another study evaluated the impact on PDAC cells, where the compound demonstrated selective inhibition of invasive behavior without affecting overall viability at high concentrations.

Q & A

Basic: What are the key steps and challenges in synthesizing (S)-tert-Butyl 3-(pyrrolidine-1-carboxamido)piperidine-1-carboxylate?

Answer:

The synthesis typically involves:

Protection of the piperidine nitrogen with a tert-butyloxycarbonyl (Boc) group to prevent unwanted side reactions.

Introduction of the pyrrolidine-1-carboxamido moiety via coupling reagents such as HATU or EDCl/HOBt.

Chiral resolution to isolate the (S)-enantiomer, often using chiral HPLC or enzymatic methods.

Key Challenges:

- Steric hindrance from the tert-butyl group may reduce coupling efficiency. Optimize reaction conditions (e.g., DMF as solvent, 50–60°C) to improve yields .

- Racemization risk during deprotection steps. Use mild acidic conditions (e.g., TFA in DCM at 0°C) to preserve stereochemistry .

Advanced: How can enantiomeric purity be validated for this compound?

Answer:

Methodology:

- X-ray crystallography : Resolve the absolute configuration using SHELX software (e.g., SHELXL for refinement). Flack parameter analysis () ensures accurate determination of chirality .

- Chiral HPLC : Use a column with cellulose-based stationary phases (e.g., Chiralpak IC) and a mobile phase of hexane/isopropanol (90:10). Compare retention times with racemic mixtures .

Data Contradiction Example:

Discrepancies between calculated (e.g., ORD spectra) and experimental optical rotation values may arise due to solvent polarity effects. Validate with multiple solvents (e.g., ethanol, chloroform) .

Basic: What spectroscopic methods are critical for characterizing this compound?

Answer:

Essential Techniques:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.